2,3,4-Trichloro-1-butene
Overview
Description
2,3,4-Trichloro-1-butene is an organic compound with the molecular formula C₄H₅Cl₃. It is a colorless liquid at room temperature and is known for its use as an intermediate in the synthesis of various chemicals. The compound is characterized by the presence of three chlorine atoms attached to a butene backbone, making it a halogenated alkene.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Trichloro-1-butene can be synthesized through the chlorination of 1-butene. The reaction typically involves the addition of chlorine gas to 1-butene in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled temperature and pressure conditions. The reaction proceeds via a free radical mechanism, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is carried out in a continuous flow reactor where 1-butene and chlorine gas are introduced simultaneously. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trichloro-1-butene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles such as hydroxide ions (OH⁻), amines, or thiols.
Addition Reactions: The double bond in this compound can participate in addition reactions with reagents such as hydrogen halides (HX) or halogens (X₂).
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Hydrogen chloride (HCl) or bromine (Br₂) in an inert solvent.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Major Products Formed:
Substitution: Formation of 2,3,4-trihydroxy-1-butene or corresponding amines and thiols.
Addition: Formation of 2,3,4-trichloro-1-bromo-butane or 2,3,4-trichloro-1-chloro-butane.
Oxidation: Formation of 2,3,4-trichloro-1,2-epoxybutane or 2,3,4-trichloro-1,2-diol.
Scientific Research Applications
2,3,4-Trichloro-1-butene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of chloroprene, a monomer for the production of synthetic rubber.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of various industrial chemicals and materials, including adhesives, sealants, and coatings.
Mechanism of Action
The mechanism of action of 2,3,4-trichloro-1-butene involves its interaction with nucleophiles and electrophiles in chemical reactions. The presence of chlorine atoms makes the compound highly reactive towards nucleophilic substitution and addition reactions. The double bond in the butene backbone allows for various addition reactions, leading to the formation of different products. The compound can also undergo oxidation, resulting in the formation of epoxides and diols, which are important intermediates in organic synthesis.
Comparison with Similar Compounds
1,2,3-Trichloropropane: Similar in structure but with a three-carbon backbone.
1,1,2-Trichloroethane: Contains three chlorine atoms but with a two-carbon backbone.
2,3-Dichloro-1-butene: Similar but with only two chlorine atoms.
Uniqueness: 2,3,4-Trichloro-1-butene is unique due to the specific positioning of its chlorine atoms on the butene backbone, which imparts distinct reactivity and chemical properties. This makes it particularly useful as an intermediate in the synthesis of more complex chemical compounds.
Properties
IUPAC Name |
2,3,4-trichlorobut-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl3/c1-3(6)4(7)2-5/h4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUZDBPJFHQVJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(CCl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3 | |
Record name | 2,3,4-TRICHLORO-1-BUTENE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID6027474 | |
Record name | 2,3,4-Trichloro-1-butene | |
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Molecular Weight |
159.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [CHEMINFO], COLOURLESS LIQUID. | |
Record name | 2,3,4-Trichloro-1-butene | |
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Record name | 2,3,4-TRICHLORO-1-BUTENE | |
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Boiling Point |
60 °C @ 20 MM HG, 155-162 °C | |
Record name | 2,3,4-TRICHLORO-1-BUTENE | |
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Record name | 2,3,4-TRICHLORO-1-BUTENE | |
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Flash Point |
63 °C, 63 °C c.c. | |
Record name | 2,3,4-Trichloro-1-butene | |
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Record name | 2,3,4-TRICHLORO-1-BUTENE | |
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Solubility |
INSOL IN WATER; SOL IN BENZENE, CHLOROFORM, Solubility in water, g/100ml at 20 °C: 0.06 | |
Record name | 2,3,4-TRICHLORO-1-BUTENE | |
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Record name | 2,3,4-TRICHLORO-1-BUTENE | |
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Density |
1.3430 @ 20 °C/4 °C, 1.34 g/cm³ | |
Record name | 2,3,4-TRICHLORO-1-BUTENE | |
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Record name | 2,3,4-TRICHLORO-1-BUTENE | |
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Vapor Pressure |
1.88 [mmHg], Vapor pressure, Pa at 20 °C: 230 | |
Record name | 2,3,4-Trichloro-1-butene | |
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Record name | 2,3,4-TRICHLORO-1-BUTENE | |
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CAS No. |
2431-50-7 | |
Record name | 2,3,4-Trichloro-1-butene | |
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Record name | 2,3,4-Trichloro-1-butene | |
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Record name | 1-Butene, 2,3,4-trichloro- | |
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Record name | 2,3,4-Trichloro-1-butene | |
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Record name | 2,3,4-trichlorobut-1-ene | |
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Record name | 2,3,4-TRICHLORO-1-BUTENE | |
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Record name | 2,3,4-TRICHLORO-1-BUTENE | |
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Record name | 2,3,4-TRICHLORO-1-BUTENE | |
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Melting Point |
-52 °C | |
Record name | 2,3,4-TRICHLORO-1-BUTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0587 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of flow field control in the production of 2,3,4-Trichloro-1-butene?
A: The production of this compound (TCB) involves the chlorination of 1,3-dichloro-2-butene (DCB), a process where addition, substitution, and continuous reactions occur concurrently []. Achieving a high yield of TCB, the desired substitution product, necessitates efficient mixing of DCB and chlorine gas and effective heat dissipation []. Inadequate mixing and heat management can lead to a decrease in TCB selectivity. Research has demonstrated that manipulating the flow field within the reaction vessel significantly influences mixing performance, ultimately impacting the conversion rate and selectivity of TCB [].
Q2: How does an eccentric jet improve the synthesis of this compound?
A: Utilizing an eccentric jet in conjunction with a stirred tank reactor significantly enhances the chlorination process of DCB to produce TCB []. By strategically introducing the chlorine gas through an eccentric jet, researchers observed improved mixing of the reactants and more efficient heat dissipation compared to conventional stirring methods []. This optimized flow field, facilitated by the eccentric jet, leads to a higher yield of the desired product, TCB []. Specifically, when paired with a 5 cm pitched paddle disc agitator, the eccentric jet configuration demonstrated superior performance, boosting the TCB yield to 87.9% [].
Q3: What other chlorinated compounds are related to this compound?
A3: this compound belongs to a broader family of chlorinated hydrocarbons. The provided research mentions several related compounds, including:
- Chloropropanes: This group encompasses various compounds with varying chlorine atom numbers, such as 2-chloropropane, 1,2-dichloropropane, and 1,2,3-trichloropropane [].
- Chlorobutanes: Similar to chloropropanes, chlorobutanes include molecules like 1-chlorobutane, tert-butyl chloride, and 1,4-dichlorobutane [].
- Chlorobutenes: This category includes isomers of dichlorobutadiene and other chlorinated butene derivatives like 1,4-dichloro-2-butene and 3,4-dichloro-1-butene [].
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